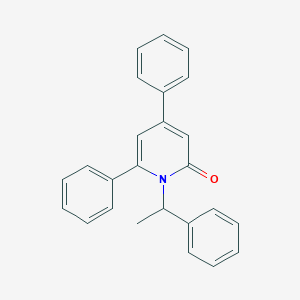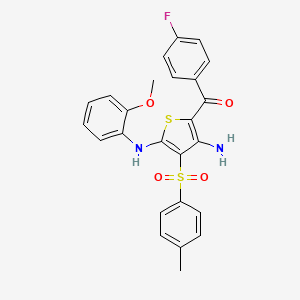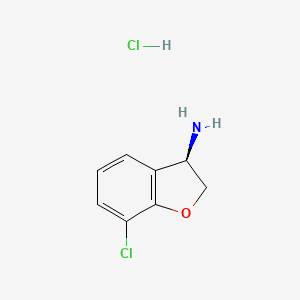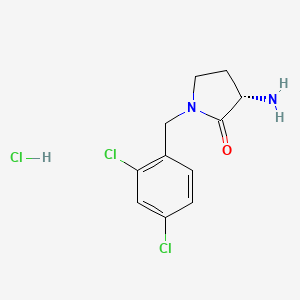![molecular formula C16H15N3O4 B2745757 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034462-56-9](/img/structure/B2745757.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic compound . It contains a total of 35 atoms, including 12 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[3,4-b]pyridine core, which is a saturated aromatic heterocyclic compound . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen.Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards synthesizing novel compounds with potential biological activities. For example, the study by Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, focusing on their anti-inflammatory and analgesic properties. These efforts highlight the interest in creating new chemical entities with specific biological functions, potentially including compounds with a structure similar to the one (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Pharmacological Activities
The exploration of compounds for their pharmacological activities is a significant area of research. For instance, Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of such compounds. This indicates the ongoing interest in developing new drugs based on complex molecular frameworks (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antitumor and Antioxidant Activities
Compounds with complex structures are also investigated for their antitumor and antioxidant activities. Bialy and Gouda (2011) focused on synthesizing new benzothiophenes, assessing their antitumor and antioxidant properties, which underscores the potential of such molecules in cancer treatment and prevention strategies (Bialy & Gouda, 2011).
Mechanistic Insights and Docking Studies
The detailed analysis of molecular interactions through docking studies and mechanistic insights is crucial for understanding the potential of compounds as therapeutic agents. Al-Otaibi et al. (2022) provided a comprehensive wavefunction based reactivity analysis and docking studies of a carboxamide derivative with potential anticancer activity, demonstrating the importance of such evaluations in drug development (Al-Otaibi, Sheena Mary, Shyma Mary, & Aayisha, 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrrolopyridine derivatives, it may influence pathways related to cell signaling, apoptosis, or other cellular processes .
Pharmacokinetics
Its solubility in dmso and methanol suggests it may be well-absorbed in the body . Its molecular weight (238.24 g/mol) is within the range that generally allows for good bioavailability .
properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-9-8-12(10(2)23-9)14(20)18-6-7-19-15(21)11-4-3-5-17-13(11)16(19)22/h3-5,8H,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCLFKTPKVZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)


![4-[benzyl(methyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2745683.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)

![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)


